Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated aromatic compound with a suitable amine can lead to the formation of the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods due to their high enantioselectivity and mild reaction conditions. For example, the use of carbonyl reductase enzymes can facilitate the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for the development of drugs targeting neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- This compound methyl ester
Uniqueness
The unique combination of the tert-butyl ester group, chlorine atom, and hydroxyl group in this compound distinguishes it from other similar compounds. This specific structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 |
InChI Key |
LHOVZVOZVIECNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Cl)O |
Origin of Product |
United States |
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